4-(cyclopropylamino)-11-(furan-2-yl)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Overview
Description
2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin core, substituted with cyclopropylamino, furyl, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin core, followed by the introduction of the cyclopropylamino, furyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3’,2’4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Cyclopropylamino-substituted heterocycles: Compounds with cyclopropylamino groups attached to different heterocyclic cores.
Furyl-substituted heterocycles: Compounds with furyl groups attached to various heterocyclic cores.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to different heterocyclic cores.
Uniqueness
The uniqueness of 2-(cyclopropylamino)-6-(2-furyl)-8-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one lies in its combination of functional groups and the specific arrangement of these groups on the heterocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
4-(cyclopropylamino)-11-(furan-2-yl)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2S2/c20-19(21,22)10-6-8(9-2-1-5-28-9)11-12-14(29-17(11)24-10)13-15(16(27)25-12)30-18(26-13)23-7-3-4-7/h1-2,5-7H,3-4H2,(H,23,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSYGZKFHOXBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)C(=O)NC4=C3SC5=C4C(=CC(=N5)C(F)(F)F)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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